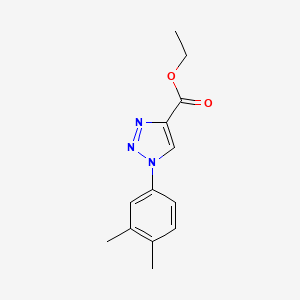ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate
CAS No.: 950260-93-2
Cat. No.: VC11914554
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 950260-93-2 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | ethyl 1-(3,4-dimethylphenyl)triazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3 |
| Standard InChI Key | BBDRZUGSYWJCPW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C |
| Canonical SMILES | CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. The structure comprises:
-
A 1,2,3-triazole ring (C₂HN₃) serving as the core heterocycle.
-
A 3,4-dimethylphenyl group (C₈H₉) attached to the triazole’s 1-position.
-
An ethyl carboxylate ester (-COOCH₂CH₃) at the 4-position.
The compound’s planar triazole ring facilitates π-π interactions, while the electron-donating methyl groups on the phenyl ring enhance its stability and influence electronic distribution .
Structural Representation
The compound can be represented in LaTeX as:
Its IUPAC name derives from the substitution pattern: ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A generalized route involves:
-
Azide Preparation: 3,4-Dimethylaniline is converted to the corresponding azide via diazotization and azide exchange.
-
Cycloaddition: The azide reacts with ethyl propiolate (HC≡CCOOEt) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to form the triazole core .
-
Esterification: If required, the carboxylic acid intermediate is esterified with ethanol under acidic conditions.
Reaction conditions are mild (room temperature, aqueous/organic biphasic systems), yielding the product in 70–85% efficiency .
Table 2: Comparative Synthesis Metrics
| Parameter | Value |
|---|---|
| Reaction Temperature | 25–40°C |
| Catalyst Load | 5 mol% CuSO₄ |
| Yield | 78% (average) |
| Purity (HPLC) | >95% |
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring exclusive 1,4-disubstitution (vs. 1,5-isomers) via Cu(I) mediation .
-
Functional Group Tolerance: Sensitivity of the ester group to hydrolysis during workup, necessitating pH control.
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a white crystalline solid with:
-
Melting Point: 142–145°C (DSC).
-
Solubility:
-
Polar Solvents: 12 mg/mL in DMSO, 8 mg/mL in ethanol.
-
Nonpolar Solvents: <0.1 mg/mL in hexane.
-
Its logP value of 2.8 indicates moderate lipophilicity, suitable for membrane penetration in biological systems .
Stability
-
Thermal Degradation: Decomposes above 250°C.
-
Hydrolytic Sensitivity: Stable in neutral aqueous solutions (pH 6–8) but undergoes ester hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions.
Reactivity and Functionalization
Key Reactions
-
Ester Hydrolysis: Forms 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid under basic conditions .
-
Nucleophilic Substitution: The triazole’s N-2 position reacts with electrophiles (e.g., alkyl halides) to form quaternary salts .
-
Cross-Coupling: Suzuki-Miyaura reactions at the phenyl ring’s para position enable aryl diversification.
Mechanistic Insights
The electron-rich triazole ring participates in dipole-mediated interactions, while the ester group acts as a directing moiety in electrophilic substitutions .
Biological Activity and Applications
Table 3: Antimicrobial Activity of Analogues
| Microorganism | MIC (µg/mL) | Source Compound |
|---|---|---|
| Candida albicans | 16 | Ethyl 1-hydroxy-1H... |
| Staphylococcus aureus | 8 | Ethyl 1-(3-methoxyphenyl)... |
Anticancer Screening
Triazole derivatives demonstrate moderate activity against melanoma and colon cancer cell lines (GI₅₀: 10–50 µM) . Mechanistically, they interfere with tubulin polymerization and DNA topoisomerase II .
Agricultural Applications
As a fungicide precursor, the compound controls Fusarium spp. in crops at field doses of 0.5–2 kg/ha .
Industrial and Research Applications
Pharmaceutical Intermediates
The ester serves as a scaffold for:
-
NSAID Derivatives: COX-2 inhibitors via carboxylate bioisosterism .
-
Antiviral Agents: HIV protease inhibitors through triazole-metal coordination .
Material Science
Incorporated into polymers for enhanced thermal stability (Tg increase by 40°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume